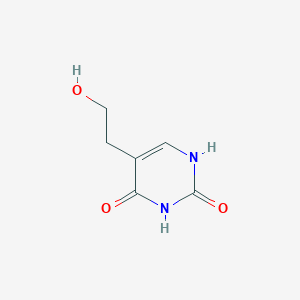

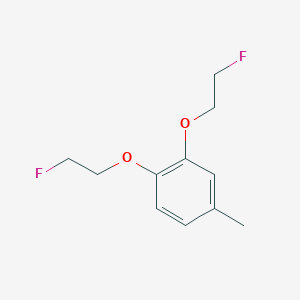

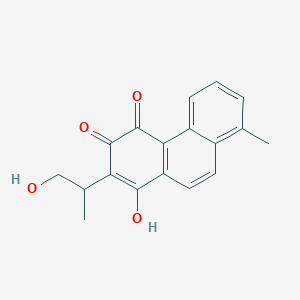

![molecular formula C6H5N3O2 B152680 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid CAS No. 135830-13-6](/img/structure/B152680.png)

1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid

説明

1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that is part of a broader class of imidazo[1,2-b]pyrazole derivatives. These compounds are of interest due to their diverse biological activities and potential therapeutic applications. The imidazo[1,2-b]pyrazole core is a fused 5,5-ring system that has been incorporated into various pharmacologically active molecules 10.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazole derivatives can be achieved through various methods. One approach involves a three-component reaction of 3-amino-4-substituted pyrazoles, aromatic aldehydes, and isocyanides mediated by acid catalysts, leading to N-alkyl-2-aryl-5H-imidazo[1,2-b]pyrazoles . Another method described the synthesis of 1H-imidazo[1,2-b]pyrazole and its mono- and disubstituted derivatives, providing an improved synthesis route for these compounds10. Additionally, the solution phase synthesis of imidazo[1,2-b]pyrazol-2-ones, a related fused ring system, has been reported, which involves the formation of 5-aminopyrazoles followed by intramolecular cyclodehydration .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyrazole derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole, was determined by single-crystal X-ray diffraction, revealing its triclinic system and space group . The structures of other synthesized compounds in this class have been determined spectroscopically, confirming the presence of the imidazo[1,2-b]pyrazole core .

Chemical Reactions Analysis

Imidazo[1,2-b]pyrazole derivatives undergo various chemical reactions that lead to the formation of different products. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine resulted in the formation of a 1H-pyrazole-3-carboxamide and a 3H-imidazo[4,5-b]pyridine derivative under different conditions . The reactivity of these compounds can be influenced by the substituents present on the imidazo[1,2-b]pyrazole ring, as seen in the synthesis of tris(arylazo) derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyrazole derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a carboxamide residue generally improves in vivo activity and favorable pKa/log D values of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines, a related class of compounds . The solvatochromism observed in imidazo[1,2-a]pyrazin-3(7H)-one derivatives suggests hydrogen-bonding interactions with solvent molecules, indicating the influence of the solvent environment on the properties of these compounds .

科学的研究の応用

Functionalization and Synthesis

- Functionalization Reactions : The compound 1H-pyrazole-3-carboxylic acid, which is structurally related to 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid, was converted into 1H-pyrazole-3-carboxamide via a reaction with 2,3-diaminopyridine. This study indicates potential pathways for functionalizing similar compounds (Yıldırım, Kandemirli, & Demir, 2005).

- Synthesis of Derivatives : Research has been conducted on the synthesis of mono- and disubstituted derivatives of 1H-Imidazo[1,2-B]pyrazole. This synthesis process provides a foundation for the creation of various derivatives with potential applications in different fields (Seneci et al., 1999).

Biological Activities

- DNA Synthesis Inhibition : 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole, another closely related compound, inhibits DNA synthesis in animal cells but not in bacterial cells, suggesting a selective mechanism of action that could be explored for similar compounds (Ennis, Möller, Wang, & Selawry, 1971).

- Insecticidal Activities : A study on 1H-pyrazole-5-carboxylic acid derivatives, which are structurally similar to 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid, showed promising insecticidal activities, indicating potential applications in pest control (Huang et al., 2017).

Chemical Properties and Structure

- Crystal Structure Analysis : Research on ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate, a derivative of 1H-Imidazo[1,2-B]pyrazole, revealed insights into its crystal structure, including π–π interactions and hydrogen bonding, which are vital for understanding the compound's physical properties (Shao, Zhao, & Wang, 2009).

Pharmaceutical Applications

- Antimicrobial Activity : Some N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide derivatives, related to the 1H-Imidazo[1,2-B]pyrazole class, have shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Advanced Synthesis Techniques

- Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis method for imidazo[1,2-a]pyrimidine derivatives of pyrazole, closely related to 1H-Imidazo[1,2-B]pyrazole, offers a rapid and high-yield approach for synthesizing these compounds (Prasad, Kalola, & Patel, 2018).

将来の方向性

The 1H-imidazo[1,2-b]pyrazole scaffold has shown promise in the field of medicinal chemistry, particularly due to its potential as a non-classical isostere of indole . Future research may focus on further exploring the bioactivities of this compound and its derivatives, as well as its potential applications in the development of new treatments for diseases .

特性

IUPAC Name |

5H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h1-3,8H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXZGPGBGDRPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443023 | |

| Record name | 1H-IMIDAZO[1,2-B]PYRAZOLE-7-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid | |

CAS RN |

135830-13-6 | |

| Record name | 1H-IMIDAZO[1,2-B]PYRAZOLE-7-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

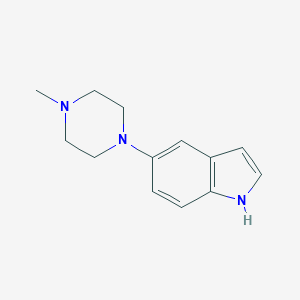

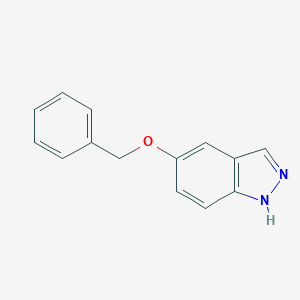

![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)

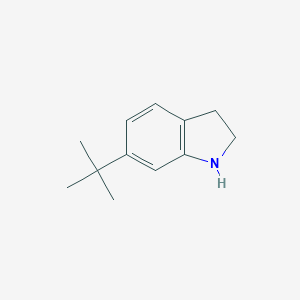

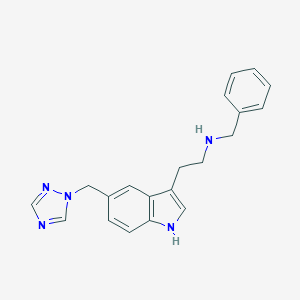

![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)